molecular formula C27H32N6O B1662398 CDK4/6 抑制剂 IV CAS No. 359886-84-3

CDK4/6 抑制剂 IV

货号: B1662398
CAS 编号: 359886-84-3
分子量: 456.6 g/mol
InChI 键: YVXCDLCJCIDFHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

The search results do not contain information about a specific compound called "Cdk4/6 Inhibitor IV." However, they do provide extensive information on CDK4/6 inhibitors in general, their applications, and related research. Here's a summary based on the available data:

CDK4/6 Inhibitors: Overview

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle . CDK4/6 inhibitors have become a standard-of-care treatment, particularly when combined with endocrine therapy, for patients with hormone receptor-positive (HR+), HER2-negative breast cancer . These inhibitors are also being explored in other breast cancer subtypes and clinical scenarios .

FDA Approved CDK4/6 Inhibitors

  • Palbociclib
  • Ribociclib
  • Abemaciclib

These inhibitors have shown significant improvements in progression-free survival in clinical trials .

HR+/HER2- Metastatic Breast Cancer

CDK4/6 inhibitors combined with endocrine therapy are a primary treatment for advanced-stage HR+/HER2- breast cancer . CDER researchers at the FDA have found that adding a CDK4/6 inhibitor to hormonal agents consistently improves progression-free survival across patient subgroups .

HR+/HER2+ Metastatic Breast Cancer

The addition of a CDK4/6 inhibitor to standard anti-HER2 and endocrine therapy has shown to significantly extend the time before the disease progresses . The PATINA trial demonstrated that adding palbociclib to anti-HER2 therapy and endocrine therapy resulted in a 15-month improvement in progression-free survival for patients with HR+/HER2+ metastatic breast cancer .

Other Breast Cancer Subtypes

CDK4/6 inhibitors are under investigation for other breast cancer subtypes, often in combination with targeted therapies or immunotherapies . Preclinical studies suggest that CDK4/6 inhibitors can boost tumor cell immunogenicity, leading to the exploration of combinations with immune checkpoint inhibitors .

Cell Cycle Inhibition

CDK4/6 inhibitors work by inhibiting the cell cycle, which can induce cellular senescence .

Immunomodulatory Effects

Research indicates that CDK4/6 inhibition can enhance antitumor immunity . They promote IL-2 secretion, enhance T-cell activation and tumor infiltration, and cooperate with anti-PD-1 antibodies . While CDK4/6 inhibitors may decrease T-cell proliferation, they increase tumor infiltration and activation of effector T-cells .

Overcoming Resistance

The clinical success of CDK4/6 inhibitors has led to increased research into mechanisms of acquired resistance . Genomic alterations in several genes have been associated with resistance to CDK4/6 inhibition in patients with HR+HER2- breast cancer . Current research efforts are exploring potential treatment combinations to overcome these resistance mechanisms .

Novel Selective Inhibitors

作用机制

CINK4 通过特异性抑制 CDK4 的激酶活性发挥其作用。这种抑制阻止了视网膜母细胞瘤蛋白 (pRb) 的磷酸化,这是细胞周期进程中的一个关键步骤。通过阻断这条途径,CINK4 诱导癌细胞的细胞周期停滞和凋亡。 分子靶标包括 CDK4/cyclin D1 复合物,涉及的途径主要与细胞周期调控有关 .

生化分析

Biochemical Properties

Cdk4/6 Inhibitor IV acts as a reversible and ATP-competitive inhibitor against Cyclin D1-complexed CDK4 and CDK6. It has an IC50 value of 1.5 µM for CDK4 and 5.6 µM for CDK6 . The compound exhibits much-reduced activity against CDK5/p35 and little to no activity towards other kinases such as CDK1/CycB, CDK2/CycA, CDK2/CycE, v-abl, c-met, IGF-1R, or IR . This selectivity is crucial for its effectiveness in targeting cancer cells while minimizing off-target effects.

Cellular Effects

Cdk4/6 Inhibitor IV significantly impacts various cellular processes. It induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression to the S phase . This inhibition leads to reduced cell proliferation and can induce cellular senescence . Additionally, Cdk4/6 Inhibitor IV has been shown to enhance the immunogenicity of tumor cells by increasing the expression of endogenous retroviral elements and stimulating the production of type III interferons .

Molecular Mechanism

At the molecular level, Cdk4/6 Inhibitor IV binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation by Cyclin D1 . This binding inhibits the phosphorylation of the Rb protein, a crucial step for cell cycle progression . The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry . This mechanism effectively halts cell cycle progression and reduces cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk4/6 Inhibitor IV have been observed to change over time. Prolonged exposure to the inhibitor can lead to a sustained G1 arrest, downregulation of replisome components, and impaired origin licensing . This can result in a failure of DNA replication after the release from arrest, leading to a p53-dependent withdrawal from the cell cycle . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Cdk4/6 Inhibitor IV vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth by inducing cell cycle arrest without significant toxicity . At higher doses, toxic effects such as cardiotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Cdk4/6 Inhibitor IV is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme . This metabolic pathway is crucial for the compound’s clearance from the body and can influence its pharmacokinetics and overall effectiveness. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can affect its activity and potential side effects.

Transport and Distribution

Within cells and tissues, Cdk4/6 Inhibitor IV is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues . This distribution is essential for its therapeutic effectiveness and can impact its ability to target cancer cells selectively.

Subcellular Localization

Cdk4/6 Inhibitor IV’s subcellular localization plays a significant role in its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . This localization is crucial for its ability to inhibit these kinases and prevent cell cycle progression. Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can influence its effectiveness.

准备方法

合成路线和反应条件

CINK4 的合成通过一个多步骤过程进行,包括嘧啶核的形成,然后引入吲哚和环己醇部分。关键步骤包括:

工业生产方法

CINK4 的工业生产涉及优化合成路线以进行大规模合成。这包括:

化学反应分析

反应类型

CINK4 经历了几种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括具有修饰官能团的 CINK4 的各种衍生物,这些衍生物可以进一步探索其生物活性 .

相似化合物的比较

与其他细胞周期蛋白依赖性激酶抑制剂相比,CINK4 对 CDK4 的高特异性是独一无二的。类似的化合物包括:

CINK4 因其对 CDK4 的特异性抑制及其减少脱靶效应的潜力而脱颖而出 .

生物活性

Cdk4/6 inhibitors, particularly Cdk4/6 Inhibitor IV (commonly referred to as PD 0332991), have emerged as significant therapeutic agents in oncology, especially for hormone receptor-positive breast cancer. This article explores the biological activity of Cdk4/6 Inhibitor IV, including its mechanisms of action, clinical efficacy, resistance mechanisms, and comparative studies with other inhibitors.

Cdk4/6 inhibitors primarily function by blocking the phosphorylation of the retinoblastoma (RB) protein. This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, effectively inducing cell cycle arrest in cancer cells. The inhibition of Cdk4 and Cdk6 leads to a decrease in E2F target gene expression, which is crucial for DNA synthesis and cell proliferation .

Key Points:

  • Target : Cdk4 and Cdk6
  • Primary Action : Prevents RB phosphorylation
  • Outcome : Induces G1/S phase cell cycle arrest

Clinical Efficacy

Cdk4/6 Inhibitor IV has demonstrated substantial clinical activity in various malignancies, particularly in metastatic breast cancer. The combination of Cdk4/6 inhibitors with endocrine therapy has shown improved progression-free survival (PFS) rates compared to endocrine therapy alone. For instance, pivotal trials have indicated that treatment regimens involving PD 0332991 significantly enhance overall response rates and PFS in both premenopausal and postmenopausal women with HR+/HER2-negative metastatic breast cancer .

Table 1: Summary of Clinical Trials Involving PD 0332991

Study NamePopulationTreatment RegimenMedian PFS (months)Overall Response Rate (%)
PALOMA-1HR+/HER2- MBCPD 0332991 + letrozole20.260
PALOMA-3HR+/HER2- MBCPD 0332991 + anastrozole24.863
MONALEESA-2HR+/HER2- MBCRibociclib + letrozole23.858

Resistance Mechanisms

Despite its efficacy, resistance to Cdk4/6 inhibitors can develop. Intrinsic resistance is often linked to alterations in the RB pathway or mutations in genes such as RB1, AURKA, and CCNE2. Acquired resistance may arise through various mechanisms, including upregulation of alternative signaling pathways that bypass the need for CDK activity .

Common Resistance Mechanisms:

  • Genetic Alterations : Mutations in RB1 and other critical genes
  • Pathway Activation : Enhanced signaling through RAS/ERK pathways
  • Cellular Adaptation : Changes in cellular microenvironment or tumor heterogeneity

Comparative Studies

Recent studies have compared the biological activity of PD 0332991 with other Cdk4/6 inhibitors like ribociclib and abemaciclib. These studies highlight differences in selectivity, potency, and side effect profiles among these agents.

Table 2: Comparative Biological Activity of Cdk4/6 Inhibitors

InhibitorIC50 (nM) against CDK4IC50 (nM) against CDK6Common Toxicities
PD 0332991185.14111.78Neutropenia
Ribociclib286.75196.25Neutropenia
Abemaciclib225.68360.68Diarrhea, Fatigue

Case Studies

Several case studies have documented the effectiveness of PD 0332991 in real-world settings. One notable case involved a patient with locally advanced breast cancer who underwent treatment with PD 0332991 combined with letrozole. After six months of therapy, significant tumor reduction was observed without major adverse effects .

属性

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk4/6 Inhibitor IV
Reactant of Route 2
Reactant of Route 2
Cdk4/6 Inhibitor IV
Reactant of Route 3
Reactant of Route 3
Cdk4/6 Inhibitor IV
Reactant of Route 4
Reactant of Route 4
Cdk4/6 Inhibitor IV
Reactant of Route 5
Reactant of Route 5
Cdk4/6 Inhibitor IV
Reactant of Route 6
Reactant of Route 6
Cdk4/6 Inhibitor IV

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。